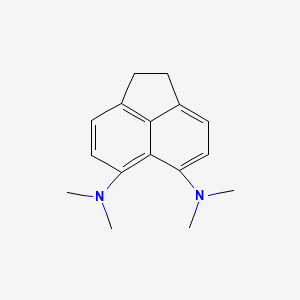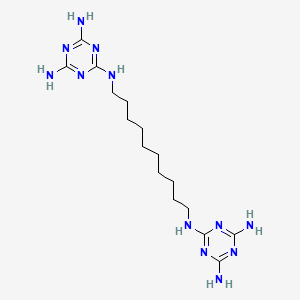![molecular formula C12H20O3 B14443860 Acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol CAS No. 75524-60-6](/img/structure/B14443860.png)
Acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol, also known as bornyl acetate, is an organic compound with the molecular formula C12H20O2. It is a bicyclic monoterpene ester that is commonly found in essential oils of various plants, including pine and fir trees. This compound is known for its pleasant aroma and is widely used in the fragrance and flavor industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol typically involves the esterification of borneol with acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction can be represented as follows:
Borneol+Acetic AcidH2SO4Bornyl Acetate+Water
Industrial Production Methods
In industrial settings, the production of bornyl acetate involves the use of large-scale reactors where borneol and acetic acid are mixed in the presence of an acid catalyst. The reaction mixture is heated to promote esterification, and the product is then purified through distillation to obtain high-purity bornyl acetate .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form camphor.
Reduction: It can be reduced to borneol.
Substitution: It can undergo nucleophilic substitution reactions to form different esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alcohols and amines can be used in the presence of acid or base catalysts.
Major Products
Oxidation: Camphor
Reduction: Borneol
Substitution: Various esters and ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other organic compounds.
Biology: Studied for its antimicrobial and insecticidal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammation and pain pathways. The exact molecular targets and pathways are still under investigation, but it is known to interact with GABA receptors and inhibit the production of pro-inflammatory cytokines .
Comparación Con Compuestos Similares
Similar Compounds
- Isobornyl Acetate
- Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate, (1S-endo)
- Bornyl Acetate
Uniqueness
Acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol is unique due to its specific bicyclic structure and the presence of the acetate functional group. This combination imparts distinct chemical and physical properties, such as its characteristic aroma and reactivity, which differentiate it from other similar compounds .
Propiedades
Número CAS |
75524-60-6 |
|---|---|
Fórmula molecular |
C12H20O3 |
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol |
InChI |
InChI=1S/C10H16O.C2H4O2/c1-9(2)7-4-5-10(9,3)8(11)6-7;1-2(3)4/h6-7,11H,4-5H2,1-3H3;1H3,(H,3,4) |
Clave InChI |
OLAQKAKEKNZTRR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC1(C2CCC1(C(=C2)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-2-{[6-(methanesulfinyl)pyridin-3-yl]amino}pyrimidin-4(3H)-one](/img/structure/B14443780.png)

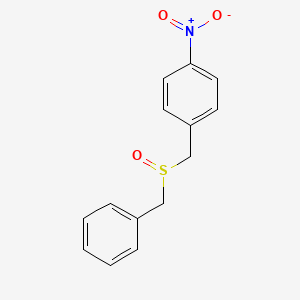
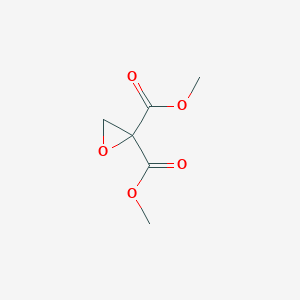
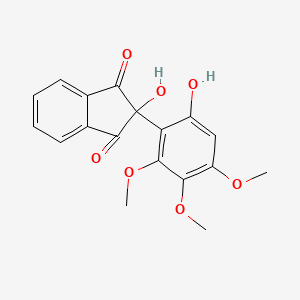

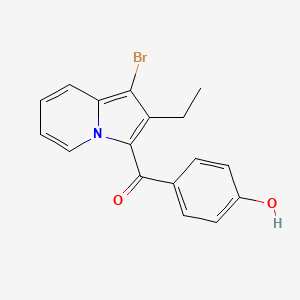
![2-Phenyl-N-[(2-sulfanylethyl)carbamoyl]acetamide](/img/structure/B14443834.png)
![4-[2-(4-Methoxyphenyl)ethenyl]pyridazine](/img/structure/B14443843.png)
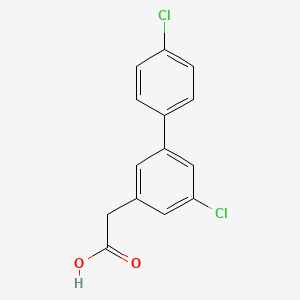
![1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]urea](/img/structure/B14443848.png)

